2-氟-3-甲氧基-5-(甲氧羰基)苯基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

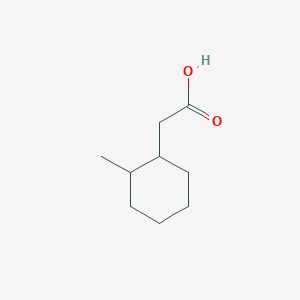

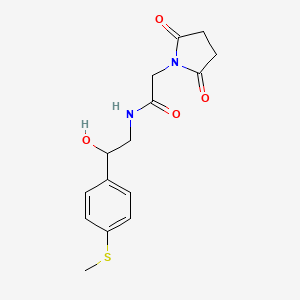

“2-Fluoro-3-methoxy-5-(methoxycarbonyl)phenylboronic acid” is a boronic acid compound . It has a molecular weight of 197.96 . The IUPAC name for this compound is 3-fluoro-5-(methoxycarbonyl)phenylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BFO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

Boronic acids, such as “2-Fluoro-3-methoxy-5-(methoxycarbonyl)phenylboronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm^3 . The boiling point is 361.0±52.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 64.0±3.0 kJ/mol . The flash point is 172.1±30.7 °C .科学研究应用

Suzuki–Miyaura 偶联

该化合物可作为 Suzuki–Miyaura (SM) 交叉偶联反应的试剂 ,该反应是一种广泛应用的过渡金属催化的碳-碳键形成反应。 该反应的成功源于其反应条件异常温和且对官能团具有耐受性,同时还使用了相对稳定、易于制备且通常对环境友好的有机硼试剂 .

抑制剂的制备

它可用于制备 17β-羟基类固醇脱氢酶 1 型抑制剂 。该酶在多种类固醇的生物合成和代谢中起着至关重要的作用,其抑制剂正在被研究用于潜在的治疗应用。

硼酸酯的制备

该化合物可用于制备硼酸酯 。由于其多功能性和可进行的多种反应,硼酸酯在有机合成和药物化学中十分重要。

液晶化合物的合成

它已被用于通过钯催化的交叉偶联反应制备新型液晶氟联苯环己烯和二氟三联苯 。这些化合物在材料科学领域具有潜在的应用,特别是在液晶显示器的开发中。

强效白三烯 B4 受体激动剂的合成

该化合物也已用于合成邻苯酚,它们是强效白三烯 B4 受体激动剂 。白三烯 B4 是一种强效炎症介质,其受体是治疗炎症性疾病的目标。

区域选择性 Suzuki 偶联

它可用作区域选择性 Suzuki 偶联的反应物 。这是一种交叉偶联反应,可在多个潜在反应位点存在的情况下选择性地形成特定异构体。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

作用机制

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds catalyzed by transition metals .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis, including the synthesis of pharmaceuticals . The products of these reactions can influence various biochemical pathways depending on their structure and function.

Pharmacokinetics

It’s important to note that boronic acids, including this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability in biological systems.

Result of Action

As a reagent in suzuki–miyaura cross-coupling reactions, this compound contributes to the formation of new carbon-carbon bonds . The products of these reactions can have various effects at the molecular and cellular level, depending on their structure and function.

Action Environment

The action of 2-Fluoro-3-methoxy-5-(methoxycarbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic acids is strongly influenced by pH, with the reaction rate considerably accelerated at physiological pH . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

属性

IUPAC Name |

(2-fluoro-3-methoxy-5-methoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO5/c1-15-7-4-5(9(12)16-2)3-6(8(7)11)10(13)14/h3-4,13-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLYXUVXRFWYQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OC)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-(6-acetamido-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2422722.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2422725.png)

![1'-Picolinoylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2422729.png)

![2-Benzyl-6-[3-(dimethylamino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2422733.png)

![2-(4-(Isopropylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2422737.png)

![2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2422741.png)